molecular formula C5H8O5 B096710 D-Xylono-1,4-lactone CAS No. 18423-66-0

D-Xylono-1,4-lactone

Cat. No. B096710
CAS RN: 18423-66-0
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-FLRLBIABSA-N
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Description

D-Xylono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an O-glycoside that can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement .


Synthesis Analysis

Aldonolactones, which include D-Xylono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . They can also be prepared by dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .


Molecular Structure Analysis

The molecular formula of D-Xylono-1,4-lactone is C5H8O5, and its molecular weight is 148.11 .


Chemical Reactions Analysis

D-Xylono-1,4-lactone can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement . It is also involved in reactions catalyzed by the enzyme xylono-1,4-lactonase .


Physical And Chemical Properties Analysis

D-Xylono-1,4-lactone is a crystalline compound . Its empirical formula is C5H8O5, and its molecular weight is 148.11 .

Safety and Hazards

When handling D-Xylono-1,4-lactone, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-FLRLBIABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315147
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Xylono-1,4-lactone

CAS RN

15384-37-9
Record name D-Xylono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15384-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of D-xylono-1,4-lactone?

A1: D-Xylono-1,4-lactone is a five-membered ring lactone derived from D-xylose. While specific spectroscopic data isn't detailed in the provided research, its molecular formula is C5H8O5, and its molecular weight is 148.11 g/mol [].

Q2: Can you describe a specific application of D-xylono-1,4-lactone in synthetic chemistry?

A2: D-Xylono-1,4-lactone serves as a valuable starting material in the multi-step synthesis of (1R,4S,5S)-N-(benzyloxycarbonyl)-4-[(diethoxyphosphinyl)methyl]-3-oxa-6-azabicyclo[3.1.0]hexan-2-one. This compound belongs to the 2,3-aziridino gamma-lactone family, which are of interest for their biological activities [].

Q3: What is known about the enzymatic hydrolysis of D-xylono-1,4-lactone?

A4: The enzyme xylonolactonase (EC 3.1.1.68), found in organisms like Caulobacter crescentus, catalyzes the hydrolysis of D-xylono-1,4-lactone []. This enzyme utilizes a mononuclear iron center for its activity, making it distinct from other lactonases that often rely on divalent cations like Ca2+ or Zn2+ [, ].

Q4: How does the enzymatic hydrolysis of D-xylono-1,4-lactone compare to the non-enzymatic reaction?

A5: The presence of the xylonolactonase enzyme significantly accelerates the hydrolysis of D-xylono-1,4-lactone. Research suggests that the iron-bound enzyme can enhance the reaction rate by a factor of 100 compared to the non-enzymatic process []. This highlights the catalytic efficiency of this enzyme in facilitating the breakdown of D-xylono-1,4-lactone.

Q5: Are there other lactones that xylonolactonase can hydrolyze?

A6: While D-xylono-1,4-lactone is a primary substrate, xylonolactonase from Caulobacter crescentus can also hydrolyze D-glucono-1,5-lactone, albeit at a lower rate (10-fold enhancement compared to non-enzymatic hydrolysis) []. This suggests a degree of substrate flexibility for this enzyme.

Q6: Are there any known phosphorylated derivatives of D-xylono-1,4-lactone and what is their significance?

A7: Yes, D-xylono-1,4-lactone-5-phosphate is a known phosphorylated derivative. This compound is specifically hydrolyzed by a novel lactonase found in Mycoplasma synoviae 53 and Mycoplasma agalactiae PG2. This discovery was made possible through a combination of techniques including protein structure determination, molecular docking, gene context analysis, and library screening [].

Q7: How was the substrate specificity of the novel lactonase from Mycoplasma species determined?

A8: A multifaceted approach was employed to pinpoint the substrate specificity of this enzyme. Initial insights came from analyzing the enzyme's crystal structure and performing molecular docking studies. This information guided the selection of potential substrates for empirical screening. Gene context analysis further supported the identified substrate profile [].

Q8: Why is the discovery of this novel lactonase significant?

A9: This finding is significant for several reasons. Firstly, it sheds light on a previously uncharacterized metabolic pathway in Mycoplasma species. Secondly, it expands our understanding of the substrate diversity within the amidohydrolase superfamily. Finally, this discovery provides a blueprint for future identification of substrates for related enzymes, which could be valuable in various biotechnological applications [].

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